

Tenalisib CHOP therapy front line treatment PTCL

Author: Smolecule Technical Support Team. **Date:** February 2026

Compound Focus: Tenalisib

CAS No.: 1639417-53-0

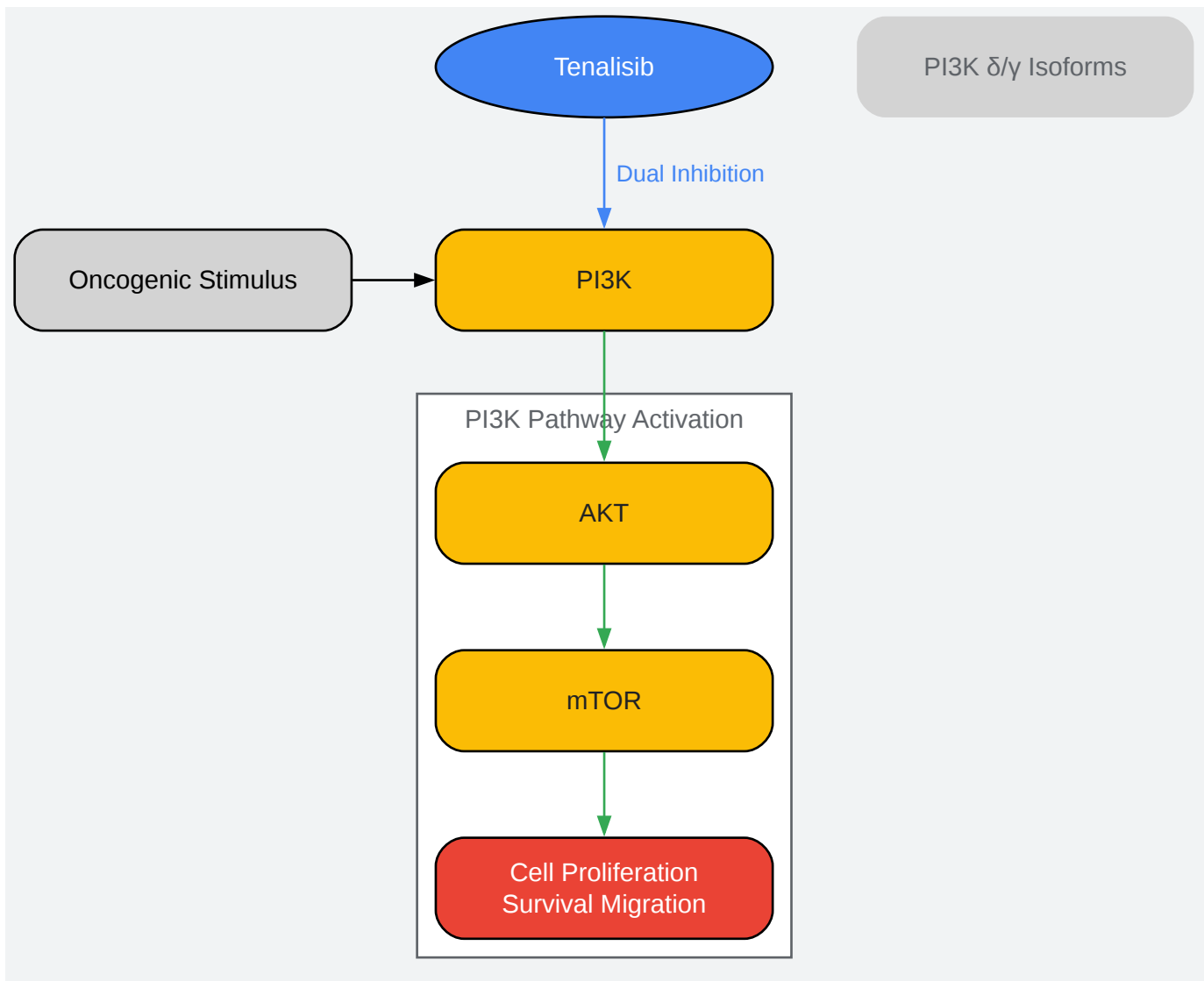
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Tenalisib Drug Profile and Mechanism of Action

Tenalisib (RP6530) is a novel, orally available small molecule inhibitor characterized by its dual and equipotent inhibition of the phosphoinositide 3-kinase (PI3K) delta (δ) and gamma (γ) isoforms, with nanomolar inhibitory potency [1] [2]. These isoforms are predominantly expressed in cells of hematopoietic origin, making them a strategic target in lymphoid malignancies. The PI3K pathway is a critical cellular signaling node that regulates downstream events driving oncogenic processes, including cell proliferation, migration, and survival [1]. Furthermore, a metabolite of **Tenalisib**, IN0385, is an inhibitor of salt-inducible kinase 3 (SIK3), which may contribute to its overall anti-tumor activity, though this role in lymphomas is still under investigation [3].

The diagram below illustrates the proposed mechanism of action for **Tenalisib** in T-cell lymphoma pathogenesis.



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Clinical Trial Data and Efficacy

Clinical studies have primarily evaluated **Tenalisib** in patients with relapsed/refractory T-cell lymphomas, demonstrating promising activity that forms the basis for its investigation in the front-line setting.

Table 1: Summary of Tenalisib Clinical Efficacy in Relapsed/Refractory T-Cell Lymphoma (Monotherapy) [1] [2]

Study Phase	Patient Population	Prior Therapies (Median)	Dosing Regimen	Overall Response Rate (ORR)	Complete Response (CR) Rate	Median Duration of Response (Months)
Phase I/II	r/r PTCL & CTCL (n=35 evaluable)	4	800 mg BID (Fasting)	45.7%	8.6% (3 patients)	4.9
	- PTCL Subset (n=15)			46.7%	20.0% (3 patients)	6.5
	- CTCL Subset (n=20)			45.0%	0%	3.8

Table 2: Safety Profile of Tenalisib Monotherapy (Pooled Data, n=58) [1] [2]

Category	Most Frequent Treatment-Emergent Adverse Events (TEAEs)	Most Frequent Grade ≥ 3 Related TEAEs
Any Grade	Fatigue (45%), Nausea (reported in combination therapy [3])	Transaminase elevation (21%)
Related to Tenalisib	Transaminase elevation (33%)	Rash (5%), Hypophosphatemia (3%)

Beyond monotherapy, **Tenalisib** has been studied in combination with other agents. A Phase I/II study combining **Tenalisib** (800 mg BID) with the histone deacetylase (HDAC) inhibitor romidepsin in 33 patients with r/r T-cell lymphoma reported an **ORR of 63.0%**, with a CR rate of 25.9% and a median duration of response of 5.03 months [3]. This synergistic combination demonstrates the potential of **Tenalisib** in multi-agent regimens.

Proposed Protocol: **Tenalisib with CHOP (T-CHOP) for Front-Line PTCL**

The following protocol is synthesized from a withdrawn clinical trial (NCT05239910) that was designed to evaluate T-CHOP in treatment-naïve PTCL patients [4]. This can serve as a template for future study design.

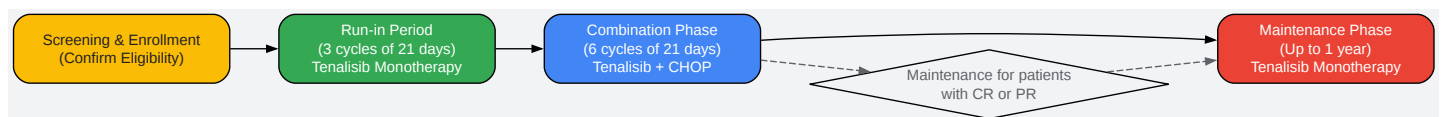
1. Study Design

- **Title:** A Phase II, Open-Label, Two-Arm Parallel Study of **Tenalisib** in Combination with CHOP (T-CHOP) for Front-Line Treatment in Patients with Peripheral T-Cell Lymphoma (PTCL).
- **Objective:** To evaluate the efficacy and safety of two dose levels of **Tenalisib** in combination with CHOP.
- **Arms:**
 - **Group 1: Tenalisib** 400 mg orally, twice daily (BID) + standard CHOP.
 - **Group 2: Tenalisib** 800 mg orally, twice daily (BID) + standard CHOP.

2. Patient Population (Key Eligibility Criteria)

- **Inclusion Criteria:**
 - Adults with histologically confirmed PTCL per WHO 2016 classification.
 - Treatment-naïve patients who have not received prior systemic therapy for lymphoma.
 - Measurable disease per radiological or skin assessment.
 - ECOG Performance Status of 0-2.
 - Adequate bone marrow, liver, and renal function.
- **Exclusion Criteria:**
 - Specific PTCL subtypes: ALK-positive ALCL; CD30+ PTCL eligible for brentuximab vedotin (BV)-CHOP; extra-nodal NK/T-cell lymphoma; primary cutaneous ALCL or T-cell lymphoma with only skin involvement.
 - Known Central Nervous System (CNS) lymphoma involvement.
 - Active, uncontrolled systemic infection.
 - Significant cardiac disease.
 - Active hepatitis B, hepatitis C, or HIV infection.
 - Concurrent use of strong CYP3A4 inhibitors or inducers.

3. Treatment Schedule and Workflow The study is divided into three distinct phases, as shown in the workflow below.



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- **Run-in Period (Cycle 1-3):** Single-agent **Tenalisib** is administered for three 21-day cycles.
- **Combination Phase (Cycle 4-9):** Patients receive **Tenalisib** concurrently with standard intravenous CHOP chemotherapy (Cyclophosphamide, Doxorubicin, Vincristine, Prednisolone) for six 21-day cycles.
- **Maintenance Phase:** Patients achieving a Complete Response (CR) or Partial Response (PR) after the combination phase continue with single-agent **Tenalisib** for up to one year.

4. Assessments and Endpoints

- **Primary Efficacy Endpoint:** Complete Response Rate (CRR) after the combination phase.
- **Secondary Endpoints:** Objective Response Rate (ORR), Progression-Free Survival (PFS), Overall Survival (OS), Duration of Response (DoR), and safety profile.
- **Safety Assessments:** Continuous monitoring of Adverse Events (AEs), Serious AEs (SAEs), laboratory parameters (including liver function tests for transaminase elevation), and vital signs. AEs are graded according to CTCAE (Common Terminology Criteria for Adverse Events) guidelines.
- **Pharmacokinetic (PK) Assessments:** Sparse or intensive PK sampling to characterize **Tenalisib** exposure, particularly when co-administered with CHOP drugs.

Critical Application Notes for Researchers

- **Clinical Trial Status:** The primary front-line T-CHOP study (NCT05239910) referenced in this protocol is listed as "**WITHDRAWN**" [4]. The reasons for withdrawal are not specified in the public record. Therefore, this protocol should be viewed as a framework for future research rather than an actively used clinical guideline.
- **Dosing and Administration:** The established Maximum Tolerated Dose (MTD) for **Tenalisib** monotherapy is **800 mg BID taken under fasting conditions** (at least 2 hours before and 1 hour after food) [1]. A fed state was associated with increased Dose-Limiting Toxicities (DLTs) in early studies.
- **Safety Monitoring:** Hepatic transaminase elevation (ALT/AST) is the most frequent and clinically relevant Grade ≥ 3 adverse event [1] [2]. Protocols must include robust liver function monitoring and clear guidelines for dose interruption, reduction, and management, which may include corticosteroids [2].
- **Combination Rationale:** The combination of **Tenalisib** with romidepsin demonstrates strong preclinical and clinical synergy, providing a validated rationale for exploring **Tenalisib** with other mechanism classes like chemotherapy [3]. Biomarker analysis from earlier trials showed responding tumors had marked downregulation of CD30, IL-31, and IL-32 α , which could be explored as correlative biomarkers in future T-CHOP studies [1].

Conclusion

Tenalisib is a promising dual PI3K δ/γ inhibitor with demonstrated clinical activity in relapsed/refractory T-cell lymphomas. The proposed T-CHOP regimen represents a rational strategy to improve outcomes in front-line PTCL by integrating a targeted agent with standard chemotherapy. While the definitive clinical trial for this combination was withdrawn, the available data on **Tenalisib** provides a strong foundation for its continued investigation. Researchers developing clinical protocols should pay close attention to the established safety profile, particularly hepatotoxicity, and consider the synergistic potential of **Tenalisib** with other anti-lymphoma agents.

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To cite this document: Smolecule. [Tenalisib CHOP therapy front line treatment PTCL]. Smolecule, [2026]. [Online PDF]. Available at: [<https://www.smolecule.com/products/b549008#tenalisib-chop-therapy-front-line-treatment-ptcl>]

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